1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide CAS number
1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide CAS number
An In-Depth Technical Guide to 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide
Introduction: A Pivotal Building Block in Modern Drug Discovery
1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its unique three-dimensional structure, combining a rigid cyclopropane ring with the versatile pyridine moiety, makes it a valuable scaffold for creating novel chemical entities. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications, with a focus on its role in the development of next-generation therapeutics, particularly as a component in protein degraders[1].
The compound is identified by the Chemical Abstracts Service (CAS) number 1268444-68-3 [1][2][3][4]. The presence of the pyridine ring, a common feature in numerous approved drugs, offers a site for hydrogen bonding and metabolic stability, while the cyclopropane unit introduces conformational rigidity and a unique spatial arrangement of functional groups, which can be crucial for selective binding to biological targets[5][6].
Figure 1: Structure of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide.
Part 1: Physicochemical and Safety Profile
A thorough understanding of a compound's properties and hazards is the foundation of safe and effective research.
Key Physicochemical Data
The fundamental properties of this compound are summarized below. This data is critical for dose calculations, solubility assessments, and analytical method development.
| Property | Value | Source |
| CAS Number | 1268444-68-3 | [1][2][3][4] |
| Molecular Formula | C9H10BrNO2 | [1][2][3] |
| Molecular Weight | 244.09 g/mol | [1][2] |
| Purity | Typically ≥97% | [1][4] |
| Synonyms | 1-(3-pyridinyl)-cyclopropanecarboxylic acid, hydrobromide | [2] |
| Physical Form | Solid | [7] |
| Storage | Store at room temperature in a dry, well-sealed container. | [1][7] |
GHS Hazard Information and Safe Handling
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. The following information is derived from supplier Safety Data Sheets (SDS) and constitutes a mandatory minimum standard for handling.
GHS Pictogram:
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GHS07 (Exclamation Mark)[7]
Hazard Statements:
Trustworthiness through Self-Validating Protocols: Your experimental setup must have safety inherently built-in. Before handling this compound, ensure your lab environment adheres to the following precautionary protocol.
Mandatory Handling Protocol:
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Engineering Controls: Handle exclusively in a certified chemical fume hood to prevent inhalation of dust or fumes[4]. Ensure an eyewash station and safety shower are immediately accessible[9].
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Personal Protective Equipment (PPE):
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Gloves: Wear nitrile or other appropriate chemical-resistant gloves.
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Eye Protection: Use tight-sealing safety goggles or a face shield[9].
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Lab Coat: A flame-retardant lab coat is required.
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Hygiene: Wash hands and any exposed skin thoroughly after handling[4]. Do not eat, drink, or smoke in the laboratory area.
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Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material for containment. Avoid generating dust. Collect waste in a suitable, sealed container for disposal[9].
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First Aid:
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If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention[4].
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If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice[4].
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[4].
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Part 2: Synthesis and Mechanistic Insights
While specific proprietary synthesis methods may vary, a plausible and chemically sound pathway can be constructed based on established organic chemistry principles. The following represents an experienced perspective on a logical synthetic approach.
Causality in Experimental Design: The choice of a malonic ester synthesis pathway is deliberate. It is a robust and well-documented method for forming cyclopropane rings with geminal functional groups, offering high yields and good control over the final structure.
Figure 2: Proposed synthetic workflow for the target compound.
Exemplary Synthesis Protocol
This protocol is a representative methodology. Researchers should perform their own optimization and characterization.
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Step 1: Malonate Alkylation:
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To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at 0°C.
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Stir for 30 minutes to ensure complete formation of the enolate.
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Add a solution of 3-(bromomethyl)pyridine slowly, maintaining the temperature.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure.
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Step 2: Cyclopropane Ring Formation:
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The crude product from Step 1 is dissolved in a suitable solvent like DMF.
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A strong base (e.g., sodium hydride) is added portion-wise at 0°C.
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1,2-Dibromoethane is then added, and the mixture is heated to facilitate the intramolecular cyclization.
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After completion (monitored by TLC or LC-MS), the reaction is worked up similarly to Step 1.
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Step 3: Hydrolysis and Decarboxylation:
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The resulting diester is refluxed in an aqueous solution of sodium hydroxide to hydrolyze the ester groups to carboxylates[10].
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The solution is cooled and carefully acidified with concentrated HCl.
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The mixture is then heated, causing one of the carboxylic acid groups to be eliminated as CO2. This decarboxylation step is driven by the formation of a stable product and is a classic reaction for malonic acid derivatives[11].
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The resulting free acid product is extracted or filtered.
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Step 4: Hydrobromide Salt Formation:
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The purified 1-(pyridin-3-yl)cyclopropanecarboxylic acid is dissolved in a minimal amount of a dry, non-protic solvent (e.g., diethyl ether or dioxane).
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A solution of hydrobromic acid in the same solvent is added dropwise with stirring.
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The hydrobromide salt will precipitate out of the solution. The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product.
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Part 3: Role in Drug Development and Medicinal Chemistry
The true value of a building block is defined by its application. This compound is not just a chemical curiosity; it is a tool for addressing complex biological questions.
A Scaffold for 3D Diversity
The cyclopropane ring is a "bioisostere" of a phenyl ring but with a significantly different three-dimensional profile and reduced lipophilicity. This allows chemists to explore chemical space that is inaccessible with traditional flat, aromatic rings. This structural rigidity can lock a molecule into a specific conformation required for high-affinity binding to a protein target, thereby improving potency and selectivity.
Application as a Protein Degrader Building Block
The classification of this molecule as a "Protein Degrader Building Block" is highly significant[1]. Protein degraders, such as PROTACs (Proteolysis-Targeting Chimeras), are revolutionary therapeutic modalities. They function by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Figure 3: Role of the building block in a PROTAC drug discovery workflow.
In this context, the carboxylic acid group of 1-(pyridin-3-yl)cyclopropanecarboxylic acid can be readily converted to an amide, serving as a robust anchor point to attach a linker, which is then connected to a ligand for an E3 ligase. The pyridin-3-yl moiety can be a key pharmacophore that binds to the protein of interest. The pyridine carboxylic acid scaffold, in general, has been instrumental in discovering potent enzyme inhibitors for a vast range of diseases, from cancer to tuberculosis[5][6].
References
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Oakwood Chemical. 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide, min 97%, 100 mg. [Link]
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Organic Syntheses. cyclopropanecarboxylic acid. [Link]
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PubChem. 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid. [Link]
- Google Patents.
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The Organic Chemistry Tutor. Synthesis of Cyclopropanecarboxylic Acid. [Link]
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PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
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PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
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